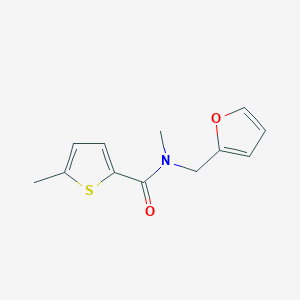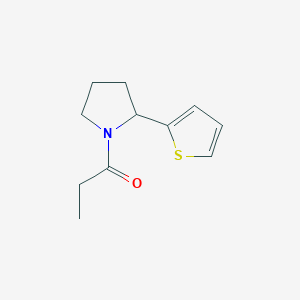
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone, also known as EFLEA, is a novel psychoactive substance that has recently gained attention in the scientific community. EFLEA is a synthetic compound that belongs to the group of cathinones, which are structurally similar to amphetamines. The purpose of
Mécanisme D'action
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone works by increasing the levels of dopamine in the brain, which leads to increased stimulation of the central nervous system. It achieves this by inhibiting the reuptake of dopamine by the dopamine transporter, leading to an accumulation of dopamine in the synaptic cleft. This results in an increase in dopamine signaling, which can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. These include increased heart rate and blood pressure, as well as increased levels of dopamine and norepinephrine in the brain. In addition, (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone has been shown to increase the release of serotonin, which is a neurotransmitter that is involved in regulating mood and emotions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone is that it is a relatively new compound, and there is still much that is unknown about its effects on the brain and body.
Orientations Futures
There are a number of future directions for research on (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. Another area of interest is its potential use as a research tool for studying the role of dopamine in the brain. In addition, further research is needed to understand the long-term effects of (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone on the brain and body, as well as its potential for abuse and addiction.
Conclusion
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone is a novel psychoactive substance that has gained attention in the scientific community for its potential use in the treatment of various neurological and psychiatric disorders. It works by increasing the levels of dopamine in the brain, which leads to increased stimulation of the central nervous system. While (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone has a number of advantages as a research tool, there is still much that is unknown about its effects on the brain and body. Further research is needed to fully understand the potential benefits and risks of (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone.
Méthodes De Synthèse
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone can be synthesized using a variety of methods, including reductive amination and Mannich reaction. The most commonly used method involves the reaction of 2-ethylpiperidine with 5-chlorofuran-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone has been studied for its potential use in the treatment of various neurological and psychiatric disorders. In particular, it has been shown to have an affinity for the dopamine transporter, which is involved in regulating the levels of dopamine in the brain. This suggests that (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone may have therapeutic potential for disorders such as attention deficit hyperactivity disorder (ADHD) and substance abuse.
Propriétés
IUPAC Name |
(5-chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-9-5-3-4-8-14(9)12(15)10-6-7-11(13)16-10/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSMHARLYPCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)

![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7506199.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)




![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)

